1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine
Overview
Description
1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Interaction with Human Platelet 5-HT2 Receptors
Nitro and amino phenylpiperazines, including compounds structurally related to 1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine, have been synthesized to explore their agonist and antagonist activities at the human platelet 5-hydroxytryptamine2 (5-HT2) receptor. These studies have revealed that electron-withdrawing substituents like the nitro group can significantly enhance the binding affinity of these compounds to the 5-HT2 receptor, highlighting their potential in modulating receptor-mediated responses (Vandenberg et al., 1989).
Nickel(II) Complexes with Piperazinyl Moiety
Nickel(II) complexes incorporating a flexible piperazinyl moiety have been synthesized to investigate their interaction with DNA, proteins, and their catalytic properties mimicking catecholase-like activities. The structural flexibility of the piperazinyl ring contributes to the complexes' ability to bind effectively to biomolecules and exhibit promising catalytic activities, underscoring their potential in biochemical and medicinal applications (Das et al., 2015).
Antimicrobial Activities of Piperazine Derivatives
Hydrazones derived from phenyl-, benzyl-, and benzhydryl-aminopiperazines have been synthesized and evaluated for their in vitro antimicrobial activities. Certain compounds within this class demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting their potential as leads for developing new antimicrobial agents (Yung et al., 1971).
Crystal Structure Analysis
The crystal structure analysis of various piperazine derivatives, including salts and complexes, provides insights into their conformational dynamics and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential application areas of these compounds in material science, pharmaceuticals, and catalysis (Dutkiewicz et al., 2011).
Environmental Implications of Piperazine Use
Research on the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture processes sheds light on the environmental implications of using piperazine-based compounds in industrial applications. Understanding the formation mechanisms of potentially carcinogenic nitrosamines is critical for developing safer and more environmentally friendly CO2 capture technologies (Goldman et al., 2013).
Properties
IUPAC Name |
1-(2-nitro-5-piperazin-1-ylphenyl)-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-25(27)19-7-6-18(22-10-8-21-9-11-22)16-20(19)24-14-12-23(13-15-24)17-4-2-1-3-5-17/h1-7,16,21H,8-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPAPJUZTDQHCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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